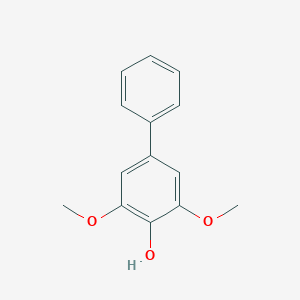
Aucuparin
説明
Synthesis Analysis
The synthesis of Aucuparin involves several steps. Researchers have designed and synthesized a series of biphenyl and dibenzofuran derivatives using Suzuki-coupling and demethylation reactions. These synthetic pathways yield moderate to excellent yields (ranging from 51% to 94%). Notably, eleven of these compounds exhibit potent antibacterial activities against both prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. For instance, compounds like 40-(trifluoromethyl)-[1,10-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) demonstrate remarkable inhibitory effects against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds are as low as 3.13 and 6.25 µg/mL, respectively. Additionally, other derivatives exhibit comparable inhibitory activities against Gram-negative bacteria, including carbapenem-resistant Acinetobacter baumannii .
Molecular Structure Analysis
The molecular structure of Aucuparin consists of biphenyl and dibenzofuran moieties. These aromatic rings contribute to its biological activity. Specifically, a strong electron-withdrawing group on the A ring and hydroxyl groups on the B ring of biphenyls enhance their antibacterial properties. For benzo-heterocycles, N-heterocycles exhibit optimal antibacterial activity .
科学的研究の応用
Aucuparin as a Phytoalexin in Rosaceous Subtribe Pyrinae
Aucuparin is a biphenyl phytoalexin found in the rosaceous subtribe Pyrinae, which includes significant fruit trees like apples and pears. Its biosynthesis in Sorbus aucuparia (mountain ash) cell cultures was triggered by the fungus Venturia inaequalis. This process involves a sequence of biosynthetic steps including O-methylation and 4-hydroxylation, catalyzed by distinct methyltransferases and a microsomal cytochrome P450 monooxygenase (Khalil et al., 2013).
Antibacterial Activity Against Gram-Positive Bacteria
Aucuparin, derived from Kielmeyera coriacea, displayed significant antibacterial activity against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. It was observed to have bactericidal activity with no regrowth over 24 hours at high concentrations (Cortez et al., 2002).
Aucuparin in Response to Fungal Infection
Sorbus aucuparia sapwood typically does not contain aucuparin and its derivatives unless there is fungal infection. It's then produced as a response, with different Sorbus trees showing variability in the phytoalexin response (Kokubun et al., 1995).
Potential Therapeutic Role in Pulmonary Fibrosis
Aucuparin has shown potential as a treatment for idiopathic pulmonary fibrosis (IPF). It inhibited lung fibrosis in a mouse model and suppressed inflammatory cytokine production and collagen synthesis from macrophages and fibroblasts, suggesting its anti-inflammatory role could be therapeutic in IPF (Lee et al., 2021).
Role in the Biosynthesis of Phytoalexins
The biosynthesis of aucuparins and xanthones in plants can be understood by considering their formation through the interaction of 5-dehydroshikimic acid with activated acetic acid units (Gottlieb, 1968).
Induction by Reactive Oxygen Species
In Sorbus aucuparia cell cultures, the formation of aucuparin, a biphenyl phytoalexin, is induced by yeast extract through a burst of reactive oxygen species (ROS), demonstrating a significant role of endogenous ROS in the induction process (Qiu et al., 2011).
特性
IUPAC Name |
2,6-dimethoxy-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKBEANTNJGRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190353 | |
| Record name | Aucuparin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aucuparin | |
CAS RN |
3687-28-3 | |
| Record name | Aucuparin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aucuparin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aucuparin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUCUPARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IC7401L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



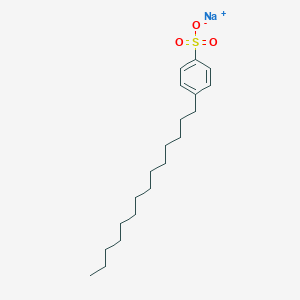
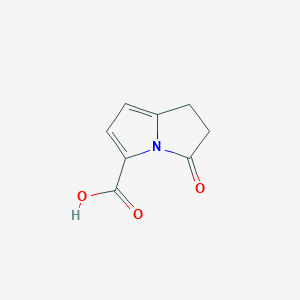
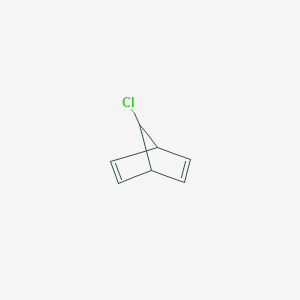
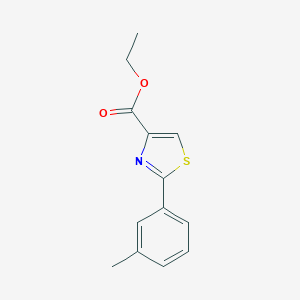
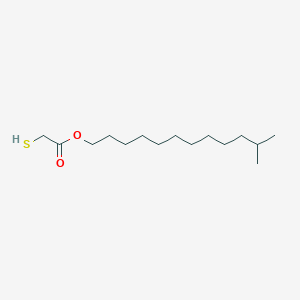


![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
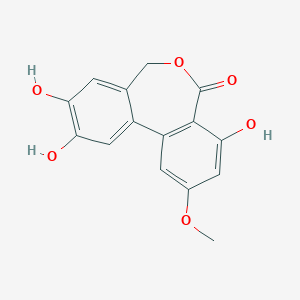

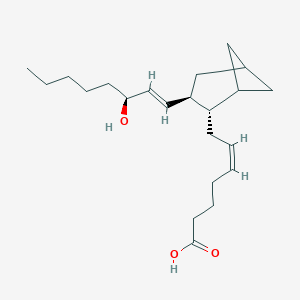
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
